2-boronobenzoic acid;hydrate 2-boronobenzoic acid;hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13653649
InChI: InChI=1S/C7H7BO4.H2O/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,11-12H,(H,9,10);1H2
SMILES: B(C1=CC=CC=C1C(=O)O)(O)O.O
Molecular Formula: C7H9BO5
Molecular Weight: 183.96 g/mol

2-boronobenzoic acid;hydrate

CAS No.:

Cat. No.: VC13653649

Molecular Formula: C7H9BO5

Molecular Weight: 183.96 g/mol

* For research use only. Not for human or veterinary use.

2-boronobenzoic acid;hydrate -

Specification

Molecular Formula C7H9BO5
Molecular Weight 183.96 g/mol
IUPAC Name 2-boronobenzoic acid;hydrate
Standard InChI InChI=1S/C7H7BO4.H2O/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,11-12H,(H,9,10);1H2
Standard InChI Key UXXLVKCOAXEKPP-UHFFFAOYSA-N
SMILES B(C1=CC=CC=C1C(=O)O)(O)O.O
Canonical SMILES B(C1=CC=CC=C1C(=O)O)(O)O.O

Introduction

Synthesis and Purification

Nitration and Functionalization

The synthesis of 2-boronobenzoic acid derivatives often begins with nitration of a precursor. For example, 2-nitro-4-carboxyphenylboronic acid is synthesized by nitrating p-carboxyphenylboronic acid with fuming nitric acid in concentrated sulfuric acid at 0–10°C . This step introduces the nitro group ortho to the boronic acid, a strategy adaptable to 2-boronobenzoic acid synthesis.

Reduction and Hydrate Formation

Reduction of the nitro group to an amine, followed by acidification, yields the final product. In a representative procedure, 2-nitro-4-methoxycarbonylphenylboronic acid is reduced under H2_2 (1–3 atm) with Pd/C or Raney-Ni catalysts in methanol or ethanol, producing 2-amino-4-alkoxycarbonylphenylboronic acid hydrochloride . Hydrolysis of the ester under acidic conditions generates the free carboxylic acid. The hydrate form crystallizes upon solvent evaporation, typically using acetone or ethyl acetate .

Table 1: Synthesis Parameters for 2-Boronobenzoic Acid Derivatives

StepConditionsYield (%)Purity (%)
NitrationHNO3_3, H2_2SO4_4, 0–10°C85–90>95
ReductionH2_2 (1–3 atm), Pd/C, 35–50°C65–7297–98
CrystallizationAcetone/Ethyl acetate, 25°C90–95>98

Physicochemical Properties

Spectroscopic Characterization

  • NMR Spectroscopy: 1^1H NMR of 2-boronobenzoic acid hydrate (d6_6-DMSO) shows aromatic protons at δ 7.81–7.88 (d, J = 8.1 Hz) and δ 7.50–7.65 (m), with a methoxy singlet at δ 3.86 . 13^{13}C NMR signals at δ 165.9 (C=O) and δ 53.0 (OCH3_3) confirm the ester intermediate .

  • FTIR Spectroscopy: Stretching vibrations at 1340 cm1^{-1} (B-O) and 3200–3500 cm1^{-1} (O-H) validate the boronic acid hydrate structure .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous hydrates reveals endothermic peaks at 178–191°C, corresponding to dehydration and decomposition . The hydrate form remains stable under ambient conditions but gradually loses water above 40°C.

Applications in Carbon Capture and Hydrate Inhibition

CO2_22 Hydration Catalysis

Boronic acids mimic carbonic anhydrase by facilitating CO2_2 hydration. DFT studies show that 2,6-dibromophenylboronic acid achieves a turnover frequency (TOF) of 1.2 × 103^3 s1^{-1}, comparable to enzymatic rates . The mechanism involves nucleophilic attack by a hydroxyl group on boron, forming a bicarbonate intermediate .

Kinetic Hydrate Inhibition (KHI)

In oil and gas pipelines, 2-boronobenzoic acid hydrate derivatives act as synergists for poly(N-vinylcaprolactam) (PVCap), delaying gas hydrate nucleation. Iso-butylboronic acid, for example, reduces the hydrate onset temperature (To_o) by 6.4°C at 5000 ppm concentration . The boronic acid’s Lewis acidity disrupts water lattice formation, while its hydrophobicity prevents particle aggregation .

Table 2: Performance of Boronic Acid Synergists in KHI

CompoundTo_o Reduction (°C)Hydrate Type
Iso-butylboronic acid6.4sII
n-Butylboronic acid5.3sI
2-Boronobenzoic acid*4.8 (predicted)sII

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